![molecular formula C10H12ClFN2O B1449693 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride CAS No. 1803600-13-6](/img/structure/B1449693.png)
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride
Overview
Description
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803600-13-6 . It has a molecular weight of 230.67 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not available in the retrieved documents.Scientific Research Applications
Synthesis and Chemical Structure
- A study by Zhou et al. (2021) describes the synthesis of a similar compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, using a multi-step nucleophilic substitution reaction and ester hydrolysis, confirming the structure through NMR and MS spectrum analysis (Zhou et al., 2021).
Antiproliferative Activity
- Lu et al. (2021) synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)- N -(4-methoxyphenyl)cyclopropane-1-carboxamide and found significant inhibitory activity against cancer cell lines, demonstrating its potential in anticancer applications (Lu et al., 2021).
Chemical Characterization
- McLaughlin et al. (2016) identified and characterized a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, providing extensive analytical characterization including chromatographic, spectroscopic, and mass spectrometric analysis (McLaughlin et al., 2016).
Spectral Linearity Analysis
- Thirunarayanan and Sekar (2013) conducted a study on derivatives of a similar compound, analyzing spectral data such as infrared and NMR chemical shifts, which is crucial for understanding the compound's chemical properties (Thirunarayanan & Sekar, 2013).
Potential Antidepressant Properties
- Bonnaud et al. (1987) synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, including compounds structurally similar to 1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride, and evaluated them as potential antidepressants (Bonnaud et al., 1987).
Cysteine Derivatives Incorporation
- Nötzel et al. (2001) explored the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups, which may have implications for understanding the biochemical behavior of this compound (Nötzel et al., 2001).
Kinase Inhibitor Development
- Schroeder et al. (2009) developed substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective kinase inhibitors. This research indicates potential therapeutic applications of similar compounds (Schroeder et al., 2009).
Antitumor and DFT Analysis
- Another study by Lu et al. (2020) synthesized an indazole derivative structurally related to this compound and conducted antitumor activity analysis and Density Functional Theory (DFT) calculations, providing insights into the compound's antitumor potential and electronic properties (Lu et al., 2020).
Fluorinated Analogs Synthesis
- Sloan and Kirk (1997) described the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a process relevant to understanding the synthesis and properties of fluorinated analogs like this compound (Sloan & Kirk, 1997).
Safety and Hazards
properties
IUPAC Name |
1-amino-N-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-1-3-8(4-2-7)13-9(14)10(12)5-6-10;/h1-4H,5-6,12H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZBXCPBWRWTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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